
3-Cyanobenzamide
Overview
Description
3-Cyanobenzamide (CAS: 3441-01-8; molecular formula: C₈H₆N₂O) is a benzamide derivative characterized by a cyano (-C≡N) substituent at the meta position of the benzene ring. This electron-withdrawing group significantly influences its chemical reactivity, physical properties, and biological activity. The compound is synthesized via enzymatic hydration of 1,3-dicyanobenzene using microbial catalysts like Rhodococcus R312 in biphasic systems . Its crystal structure (monoclinic space group P2₁/c) features non-planar geometry with intermolecular N–H···O and N–H···N hydrogen bonds, forming pseudo-one-dimensional chains stabilized by π-π stacking interactions . This compound is a key intermediate in pharmaceuticals, notably in macrocyclic RORC2 inverse agonists for topical administration due to its skin permeation properties , and in hypoxia-inducible factor-1α (HIF-1α) inhibitors .
Preparation Methods
Direct Reaction with Cyanides
One common method involves the reaction of benzamide with sodium cyanide or potassium cyanide in an alcohol solvent. This method typically requires heating to promote the reaction and achieve high yields.
- Reagents : Benzamide, sodium cyanide or potassium cyanide
- Solvent : Alcohol (e.g., ethanol or methanol)
- Conditions : Heating under reflux
One-Pot Synthesis
A more advanced method utilizes a one-pot synthesis approach, where p-nitrobenzonitrile is reacted with a cyanating reagent (such as potassium cyanide) and isobutane bromide in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This method has been reported to yield high purity products with minimal side reactions.
- Reagents : p-Nitrobenzonitrile, potassium cyanide, isobutane bromide
- Solvent : DMSO or DMF
- Procedure :
Hydrolysis Reactions
The cyano group in 3-Cyanobenzamide can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amides. This reaction pathway can be useful for further modifications of the compound.
Enzymatic Reactions
Recent studies have explored enzymatic hydration of the cyano group in biphasic systems using ionic liquids, which can enhance solubility and reduce aggregation during reactions.
- Data Table: Summary of Preparation Methods
Method | Reagents | Solvent | Conditions | Yield/Purity |
---|---|---|---|---|
Direct Reaction | Benzamide, Sodium Cyanide | Alcohol | Reflux | Moderate to High |
One-Pot Synthesis | p-Nitrobenzonitrile, Potassium Cyanide | DMSO/DMF | Heat to 100 °C | High Purity |
Hydrolysis | This compound | Water/Acid | Acidic/Basic Conditions | Variable |
Enzymatic Reaction | Various Enzymes | Ionic Liquids | Controlled Environment | Enhanced Solubility |
The preparation of this compound can be effectively achieved through several synthetic routes, each offering unique advantages regarding yield and purity. The choice of method may depend on available reagents, desired product characteristics, and specific application requirements in pharmaceutical synthesis or organic chemistry research.
Further research into optimizing these preparation methods could enhance yield and reduce byproducts, particularly through the exploration of new catalytic systems or alternative solvents that may facilitate greener chemistry practices.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyano group in 3-cyanobenzamide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.
In biphasic systems containing ionic liquids like [bmim][PF6], enzymatic hydration by Rhodococcus R312 improves substrate solubility and reduces cell aggregation, enhancing process efficiency .
Cyclization Reactions
Under alkaline conditions, this compound undergoes intramolecular cyclization to form heterocyclic compounds.
-
Alkaline Cyclization :
Heating this compound in aqueous NaOH at 80°C produces 3-iminoisoindolin-1-one via nucleophilic attack of the amide nitrogen on the cyano carbon. The reaction follows pseudo-first-order kinetics with a rate constant .
-
Lewis Acid-Catalyzed Cyclization :
B(C6F5)3 facilitates cyclization by coordinating to the sulfonyl group (if present), weakening the N–CN bond and enabling intramolecular attack on alkenes or alkynes .
Nucleophilic Substitution
The cyano group acts as an electrophilic site in substitution reactions:
Reagents | Products | Conditions |
---|---|---|
Grignard reagents (R-MgX) | 3-Ketobenzamide derivatives | Tetrahydrofuran, 0°C to room temp |
Thiols (R-SH) | 3-Thiocarbamoylbenzamide | Base catalysis (K2CO3), DMF, 60°C |
For example, reaction with allyl halides under microwave irradiation (130°C, DABAL-Me3 catalyst) yields N-allylated derivatives with 73% efficiency .
Biocatalytic Transformations
This compound participates in whole-cell biocatalysis:
- Asymmetric Reduction :
Lactobacillus kefir reduces prochiral ketones in ionic liquid/water systems, achieving enantiomeric excess () >99% .
- Aminocyanation :
Copper-catalyzed aminocyanation with alkynes forms indole derivatives (e.g., 3-cyanoindoles) via Pd or Cu intermediates .
Condensation and Multicomponent Reactions
This compound serves as a building block in complex syntheses:
- Knoevenagel Condensation :
Reacts with aldehydes (e.g., benzaldehyde) in ethanol/piperidine to form α,β-unsaturated nitriles .
- Michael Addition :
With malononitrile, it forms pyran or pyridine derivatives under ultrasonic or microwave irradiation (e.g., 74–94% yield in aqueous CTAB) .
Radical-Mediated Reactions
In the presence of AIBN and Cu(I), this compound participates in radical pathways:
A nitrile radical generated from AIBN inserts into a Cu(II) intermediate, enabling N-cyanation of secondary amines (50–80% yield) .
Key Data Tables
Table 1: Hydrolysis Conditions and Outcomes
Condition | Catalyst/Reagent | Product | Yield | Source |
---|---|---|---|---|
Acidic reflux | HCl | 3-Carbamoylbenzoic acid | 85% | |
Enzymatic (IL/water) | Rhodococcus R312 | 3-Cyanobenzoic acid | 91% |
Table 2: Cyclization Kinetics
Substrate | Catalyst | Product | Rate Constant () |
---|---|---|---|
This compound | NaOH | 3-Iminoisoindolin-1-one |
Scientific Research Applications
3-Cyanobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with proteins and other biomolecules.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The specific mechanism of action of 3-cyanobenzamide is not well-documented. its applications in proteomics research suggest potential interactions with proteins. The presence of both an amide group and a cyano group allows for hydrogen bonding and other interactions that may influence its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-Cyanobenzamide belongs to a broader class of substituted benzamides. Key analogues include:
Compound | Substituent | Molecular Formula | CAS Number | Key Substituent Effect |
---|---|---|---|---|
This compound | -CN | C₈H₆N₂O | 3441-01-8 | Strong electron-withdrawing; enhances binding affinity and metabolic stability |
2-Aminobenzamide | -NH₂ | C₇H₈N₂O | 88-45-9 | Electron-donating; improves hydrogen-bonding capacity |
3-Chlorobenzamide | -Cl | C₇H₆ClNO | 587-04-2 | Moderately electron-withdrawing; increases lipophilicity |
3-Nitrobenzamide | -NO₂ | C₇H₆N₂O₃ | 645-31-8 | Strong electron-withdrawing; enhances electrochemical reactivity |
The cyano group in this compound provides distinct advantages over chloro or amino substituents, including higher binding affinity in enzyme inhibition (e.g., IC₅₀ = 8.9 mM vs. 10.4 mM for 3-amino-2-methylbenzamide) and resistance to enzymatic degradation compared to nitro derivatives .
Physicochemical Properties
The rigid, π-π stacked structure of this compound contributes to its low aqueous solubility, whereas 2-aminobenzamide’s amino group enhances hydrophilicity .
Biological Activity
3-Cyanobenzamide, an aromatic amide with the chemical formula C₈H₆N₂O, has garnered attention in recent years for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound consists of a benzene ring substituted with a cyano group (C≡N) and an amide group (C=O-NH₂) at the meta position. The presence of these functional groups contributes to its potential for hydrogen bonding and various chemical reactions. The compound is typically synthesized in laboratories due to its lack of natural sources .
Biological Activities
1. Anti-Cancer Potential
Recent studies have indicated that this compound exhibits significant anti-cancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, including glioma cells. The mechanism underlying this activity may involve the modulation of specific signaling pathways associated with tumor growth and apoptosis .
- Case Study : A study demonstrated that this compound effectively reduced cell viability in glioma cell lines by inducing apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in glioma treatment .
2. Enzyme Inhibition
This compound has been identified as an inhibitor of amidase enzymes, which are crucial for various metabolic processes. The inhibition of these enzymes may lead to altered metabolic pathways, making it a candidate for further investigation in drug development .
- Research Findings : In vitro assays revealed that this compound could inhibit amidase activity, thereby affecting the hydrolysis of nitrile compounds. This property may be leveraged in designing selective inhibitors for therapeutic applications .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Caspase Activation : The compound appears to activate caspases, which are critical mediators of apoptosis in cancer cells.
- Enzyme Interaction : Its structure allows it to bind effectively to amidase enzymes, inhibiting their function and altering metabolic processes.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Cyanobenzamide to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For example, electrochemical reduction of nitrobenzamide derivatives in aprotic solvents like DMF can yield this compound, but impurities may arise from side reactions. Employing column chromatography or recrystallization, coupled with analytical validation via HPLC and , ensures purity. Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., nitro precursors, reducing agents) can improve yields .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s molecular structure?
- Methodological Answer : X-ray crystallography is critical for resolving the spatial arrangement of the cyano and amide groups, as seen in structurally similar benzamide derivatives (e.g., 3-Chloro-N-phenylbenzamide). Complementary techniques include to confirm carbon environments and IR spectroscopy to identify functional groups (e.g., C≡N stretching at ~2200 cm). For crystallinity assessment, powder XRD can validate phase purity, while differential scanning calorimetry (DSC) determines thermal stability .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s electrochemical behavior?
- Methodological Answer : Use databases like SciFinder and Reaxys to compile studies on benzamide derivatives, filtering for keywords such as "electrochemical reduction," "CN bond cleavage," and "aprotic solvents." Prioritize primary sources (e.g., Acta Crystallographica, Journal of Electroanalytical Chemistry) over reviews. Cross-reference findings with computational data (e.g., NIST Chemistry WebBook) to identify discrepancies, such as variations in reduction potentials or byproduct formation .
Advanced Research Questions
Q. How should researchers address contradictions in reported electrochemical reduction mechanisms of this compound in aprotic media?
- Methodological Answer : Contradictions may arise from solvent effects, electrode materials, or scan rates. To resolve these, replicate experiments under standardized conditions (e.g., using Pt electrodes in DMF with tetrabutylammonium perchlorate as the supporting electrolyte). Compare cyclic voltammetry (CV) profiles with structurally analogous compounds (e.g., 3-nitrobenzamide) to isolate substituent-specific behavior. Validate ammonia formation via or gas chromatography post-reduction .
Q. What methodological considerations are critical when designing experiments to study substituent position effects (e.g., cyano vs. nitro groups) on benzamide reactivity?
- Methodological Answer : Control variables such as solvent polarity, temperature, and electron-withdrawing/donating effects. Use computational tools (e.g., DFT calculations via Gaussian) to predict substituent influence on LUMO energy levels and reduction potentials. Synthesize a homologous series (e.g., 3-cyano, 4-cyano, and nitro analogs) and analyze their electrochemical behavior using CV and controlled-potential electrolysis. Correlate results with Hammett σ constants to quantify electronic effects .
Q. How can researchers ensure reproducibility in this compound’s synthesis and analysis across different laboratories?
- Methodological Answer : Document protocols in detail, including reagent grades (e.g., anhydrous DMF), equipment calibration (e.g., potentiostat settings), and environmental controls (e.g., inert atmosphere). Share raw data (e.g., NMR spectra, CV curves) via repositories like Zenodo. Collaborate with independent labs to validate findings, and use statistical tools (e.g., RSD calculations) to assess inter-laboratory variability .
Q. What advanced techniques can elucidate the role of the cyano group in this compound’s solid-state interactions?
- Methodological Answer : Single-crystal XRD can reveal hydrogen-bonding networks and π-π interactions, as demonstrated in N-cyclohexylbenzamide derivatives. Pair this with Hirshfeld surface analysis to quantify intermolecular contacts. For dynamic behavior, employ solid-state NMR or Raman spectroscopy under varying temperatures to study phase transitions or conformational flexibility .
Q. Data Contradiction and Resolution Strategies
Q. Key Takeaways
- Experimental Design : Prioritize controlled variables and computational validation.
- Data Interpretation : Cross-reference structural, spectroscopic, and electrochemical data to resolve contradictions.
- Collaboration : Engage in inter-lab validation and open-data practices to enhance reproducibility.
Properties
IUPAC Name |
3-cyanobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVSWFCADWSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187985 | |
Record name | Benzamide, m-cyano- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3441-01-8 | |
Record name | 3-Cyanobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3441-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, m-cyano- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyanobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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